molecular formula C17H20O6S2 B1583552 1,3-Bis(tosyloxy)propane CAS No. 5469-66-9

1,3-Bis(tosyloxy)propane

Cat. No.: B1583552
CAS No.: 5469-66-9
M. Wt: 384.5 g/mol
InChI Key: ODVREDGIWSDQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(tosyloxy)propane: is an organic compound with the molecular formula C17H20O6S2 1,3-Propanediyl bis(4-methylbenzenesulfonate) . This compound is characterized by the presence of two tosylate groups attached to a propane backbone. Tosylate groups are derived from toluenesulfonic acid and are commonly used as leaving groups in organic synthesis .

Mechanism of Action

Target of Action

1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound widely used in organic synthesis . The primary targets of this compound are typically organic compounds that require a tosyl group for further reactions .

Mode of Action

This compound acts as a tosylating agent, introducing a tosyl group (p-toluenesulfonyl group) into organic compounds . This tosylation facilitates various chemical reactions, such as nucleophilic substitutions or eliminations .

Biochemical Pathways

The tosylation process involving this compound affects various biochemical pathways. For instance, it can be used in the synthesis of pharmaceuticals, polymers, and other materials . The specific pathways affected would depend on the particular organic compound being tosylated .

Pharmacokinetics

Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The introduction of a tosyl group by this compound can significantly alter the properties of the target compound . This can lead to changes in reactivity, enabling the compound to undergo further chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the efficiency of tosylation . Additionally, the stability of this compound may be affected by exposure to moisture or heat .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Bis(tosyloxy)propane can be synthesized through the reaction of 1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds at room temperature and involves the formation of tosylate esters .

Industrial Production Methods:

In an industrial setting, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves careful control of temperature, solvent choice, and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis(tosyloxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of tosylate groups, which are excellent leaving groups. These reactions can be used to introduce various nucleophiles into the propane backbone.

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a 1,3-diaminopropane derivative , while reaction with an alcohol would yield a 1,3-dialkoxypropane derivative .

Scientific Research Applications

Chemistry:

1,3-Bis(tosyloxy)propane is widely used as an intermediate in organic synthesis. It serves as a versatile building block for the preparation of various functionalized compounds, including polymers and pharmaceutical intermediates .

Biology and Medicine:

In biological research, this compound is used in the synthesis of biologically active molecules and prodrugs . Its ability to introduce tosylate groups makes it valuable in the modification of biomolecules .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of surfactants and plasticizers .

Comparison with Similar Compounds

  • 1,2-Bis(tosyloxy)ethane
  • 1,4-Bis(tosyloxy)butane
  • 1,3-Ditosyloxypropane

Comparison:

1,3-Bis(tosyloxy)propane is unique due to its propane backbone and the presence of two tosylate groups at the 1 and 3 positions. This structure provides distinct reactivity compared to similar compounds with different backbones or tosylate positions. For example, 1,2-Bis(tosyloxy)ethane has a shorter ethane backbone, which affects its reactivity and the types of products formed in nucleophilic substitution reactions .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVREDGIWSDQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282254
Record name 1,3-Bis(tosyloxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-66-9
Record name 1,3-Propanediol ditosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5469-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5469-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(tosyloxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 116.36 g (610.37 mmol) of tosyl chloride in 200 mL of anhydrous pyridine add 19.26 g (253.09 mmol) of 1,3-propanediol in 50 mL of anhydrous pyridine dropwise over the period of two hours at 0-10° C. Stir the reaction mixture for an additional four hours, then pour it into 500 mL of ice cold water. Collect the white precipitate that forms by filtration, wash filter cake with water, dilute aqueous sulfuric acid (10 wt. %), dilute aqueous sodium carbonate (1M), and again with water. Crystallize the wet product from acetone to afford 80.68 g (83%) of 1,3-propanediol bis(4-methylbenzenesulfonate) as off white powder. 1H NMR (400 MHz, CDCl3) δ 7.77-7.69 (m, 4H), 7.37-7.30 (m, 4H), 4.05 (t, J=6.0 Hz, 4H), 2.44 (s, 6H), 1.99 (p, J=6.0 Hz, 2H). 13C{1H} NMR (101 MHz, CDCl3) δ 145.01, 132.65, 129.92, 127.84, 65.83, 28.67, 21.61. MS (m/e): 408 (M+Na).
Quantity
116.36 g
Type
reactant
Reaction Step One
Quantity
19.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(tosyloxy)propane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(tosyloxy)propane
Reactant of Route 3
Reactant of Route 3
1,3-Bis(tosyloxy)propane
Reactant of Route 4
Reactant of Route 4
1,3-Bis(tosyloxy)propane
Reactant of Route 5
1,3-Bis(tosyloxy)propane
Reactant of Route 6
1,3-Bis(tosyloxy)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.